molecular formula C15H16ClNO B444844 (3-Chlorobenzyl)(4-methoxybenzyl)amine CAS No. 423740-56-1

(3-Chlorobenzyl)(4-methoxybenzyl)amine

Cat. No.: B444844
CAS No.: 423740-56-1
M. Wt: 261.74g/mol
InChI Key: XSIGKBGYHPTLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorobenzyl)(4-methoxybenzyl)amine is an organic compound that features both a chlorobenzyl and a methoxybenzyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorobenzyl)(4-methoxybenzyl)amine typically involves the reaction of 3-chlorobenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobenzyl)(4-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(3-Chlorobenzyl)(4-methoxybenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanamine: Similar structure but lacks the chlorobenzyl group.

    (3-Chlorophenyl)methanamine: Similar structure but lacks the methoxybenzyl group.

Uniqueness

(3-Chlorobenzyl)(4-methoxybenzyl)amine is unique due to the presence of both chlorobenzyl and methoxybenzyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .

Biological Activity

(3-Chlorobenzyl)(4-methoxybenzyl)amine, an organic compound characterized by its chlorobenzyl and methoxybenzyl groups, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

  • Molecular Formula: C16H18ClN
  • Molecular Weight: 261.74 g/mol
  • CAS Number: 423740-56-1

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with 4-methoxybenzylamine under basic conditions, often utilizing sodium hydroxide or potassium carbonate as a base to neutralize the hydrochloric acid produced during the reaction.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of these targets, potentially leading to diverse biological effects. Its dual functional groups allow it to engage in multiple chemical reactions, enhancing its biological relevance.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound in cancer cell lines:

  • In Vitro Studies: The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. It was found to inhibit tubulin polymerization, interacting at the colchicine-binding site on tubulin .

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-710–33Inhibition of tubulin polymerization
CA-4MCF-73.9Reference compound for comparison
Other derivativesVariousVariesVarious mechanisms including apoptosis

Mechanistic Insights

Flow cytometry analysis indicated that treatment with this compound resulted in cell cycle arrest at the G2/M phase and induced apoptosis in MCF-7 cells. Confocal microscopy further supported these findings by showing alterations in microtubule organization post-treatment .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of this compound on human prostate cancer xenografts. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
  • Resistance Mechanisms : Another investigation focused on multidrug-resistant (MDR) cancer cell lines, where this compound demonstrated efficacy in overcoming resistance mechanisms commonly associated with conventional chemotherapy agents .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIGKBGYHPTLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353348
Record name (3-chlorobenzyl)(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423740-56-1
Record name (3-chlorobenzyl)(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.